2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
INVHWJIDBOGOIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Triazole Ring Formation
The cyclization process involves reacting hydrazine derivatives with formyl or acetamide precursors under controlled temperatures (45–80 °C) in solvents like dichloromethane or tetrahydrofuran (THF). For example, 2-chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal to form an intermediate that, upon treatment with methylhydrazine sulfate, yields the methyl-substituted triazole ring.
Chloromethylation and Intermediate Formation
Chloromethylation of the triazole ring is achieved by reacting the triazole intermediate with chloromethylating agents to introduce a reactive chloromethyl group at the 5-position. This step is crucial for subsequent nucleophilic substitution by morpholine.
Morpholine Attachment via Nucleophilic Substitution
The chloromethyl triazole intermediate undergoes nucleophilic substitution with morpholine, often in polar aprotic solvents such as THF or ethanol, sometimes in the presence of a base, to afford this compound. Reaction temperatures are typically maintained between room temperature and 60 °C to optimize yield and selectivity.
Reductive Amination Alternative
An alternative convergent method involves reductive amination between morpholine derivatives and formyl-substituted triazole compounds using reducing agents such as sodium triacetoxyborohydride or borane complexes. This one-step reductive amination avoids multiple steps and high-temperature cyclizations, offering a more efficient synthetic route.
| Reducing Agent | Advantages | Typical Conditions |
|---|---|---|
| Sodium triacetoxyborohydride | Mild, selective | Room temperature, organic solvent |
| Borane-triethylamine complex | High reactivity | Controlled temperature, inert atmosphere |
| Sodium cyanoborohydride | Stable, selective for imine reduction | Mild conditions, aqueous or organic solvent |
Reaction Conditions and Optimization
- Temperature: Cyclization typically occurs between 45 °C and 80 °C; nucleophilic substitution and reductive amination are effective at room temperature to 60 °C.
- Solvents: Dichloromethane, tetrahydrofuran, ethanol, and polar aprotic solvents like dimethylformamide are commonly used.
- Catalysts/Bases: Triethylamine and other organic bases are employed to enhance regioselectivity and reaction rates.
- Purification: Post-reaction purification is achieved by column chromatography or recrystallization from ethanol/water mixtures to obtain high-purity products.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield & Purity Notes | Advantages |
|---|---|---|---|---|
| Cyclization + Nucleophilic Substitution | Hydrazine + acetamide → triazole; chloromethylation; morpholine substitution | 45–80 °C; DCM/THF; base (triethylamine) | Moderate to good yields; purity >95% | Established, widely used |
| Reductive Amination | Morpholine + formyl-triazole + reducing agent | Sodium triacetoxyborohydride; RT; organic solvent | High yields; fewer steps; high selectivity | Efficient, convergent synthesis |
| Microwave-Assisted Synthesis | Cyclization under microwave irradiation | Microwave reactor; polar aprotic solvent | Reduced reaction time; improved yields | Time-saving, energy-efficient |
Research Findings and Practical Considerations
- Yield Optimization: Controlling temperature and solvent polarity improves regioselectivity and yield. Microwave-assisted synthesis has demonstrated reductions in reaction time and improved efficiency compared to conventional heating.
- Spectroscopic Confirmation: Structural integrity is confirmed via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to verify substitution patterns and molecular conformation.
- Industrial Relevance: Continuous-flow synthesis methods are emerging for industrial scale-up, offering better control, higher yields, and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. This compound can also inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site .
Comparison with Similar Compounds
Structural Analogues in Neurokinin-1 (NK-1) Receptor Antagonists
Key differences include:
- Substituents : The NK-1 antagonist has additional fluorophenyl and trifluoromethylphenylethoxy groups on the morpholine ring, enhancing lipophilicity and receptor binding.
- Activity : The target compound lacks these substituents, likely reducing its affinity for NK-1 receptors.
- Pharmacokinetics : The NK-1 analog exhibits oral activity and long-acting effects due to its optimized substituents, whereas the simpler structure of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine may result in shorter half-life and lower bioavailability .
Table 1: Key Differences in NK-1 Antagonist vs. Target Compound
| Feature | NK-1 Antagonist | This compound |
|---|---|---|
| Substituents | Fluorophenyl, trifluoromethyl | None |
| logP | High (estimated >3) | Moderate (estimated ~2) |
| Bioactivity | IC₅₀ < 1 nM (NK-1 binding) | Not reported |
PARP Inhibitors: Talazoparib and Derivatives
Talazoparib (BMN-673, CAS 1207456-01-6) incorporates a 1-methyl-1,2,4-triazol-5-yl group within a tetrahydroquinoline scaffold . Comparisons include:
- Scaffold Complexity : Talazoparib’s polycyclic structure enhances DNA repair enzyme (PARP) inhibition, whereas the target compound’s simpler morpholine-triazole system lacks this complexity.
- Solubility : The morpholine ring in the target compound may improve aqueous solubility compared to Talazoparib’s aromatic systems .
Table 2: PARP Inhibitor vs. Target Compound
| Feature | Talazoparib | This compound |
|---|---|---|
| Molecular Weight | 380.12 g/mol | ~167.2 g/mol (base structure) |
| Therapeutic Use | Oncology (PARP inhibition) | Research intermediate |
| TPSA | 72.4 Ų | ~50 Ų (estimated) |
p97 ATPase Inhibitors
1-(2-(4-(1-(4-Fluorophenyl)-5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-indol-3-yl)-1-piperidinyl)ethyl)imidazolidin-2-one (NIMH Code F-908) shares the triazole moiety but incorporates it into a piperidine-indole scaffold . Differences include:
- Structural Framework : The p97 inhibitor’s indole-piperidine system enables binding to AAA+ ATPases, unlike the target compound’s morpholine ring.
- Hydrogen-Bonding : Both compounds utilize the triazole for hydrogen bonding, but the p97 inhibitor’s indole nitrogen provides additional interactions .
Quinolinone and Phthalazinone Derivatives
Compounds like 8-ethyl-6-(1-methyl-1H-1,2,4-triazol-5-yl)-2(1H)-quinolinone (CAS 99471-24-6) and phthalazinone-based structures (e.g., 6b in ) highlight:
- Aromatic vs. Saturated Systems: The target compound’s morpholine ring offers conformational flexibility, whereas quinolinone/phthalazinone derivatives are rigid, affecting target selectivity .
- Metabolic Stability : The triazole’s methyl group in both compounds may reduce oxidative metabolism, but the morpholine ring could introduce alternative metabolic pathways .
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that incorporates the triazole ring, known for its broad spectrum of biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine moiety linked to a 1-methyl-1H-1,2,4-triazole ring. The triazole structure is significant for its biological activity due to the nitrogen atoms that can participate in various interactions with biological targets.
Antioxidant Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit potent antioxidant properties. For instance, studies have shown that derivatives of triazoles can significantly scavenge free radicals and exhibit metal chelation abilities. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in cellular models, suggesting their potential in treating oxidative stress-related diseases .
Antimicrobial Properties
The triazole derivatives have been extensively studied for their antimicrobial activities. Specifically, this compound has shown efficacy against various bacterial strains. For example, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The compound has shown promising results against several cancer cell lines, such as human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D). Notably, the IC50 values for these activities were reported to be below 100 µM in some cases, indicating significant cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors in the central nervous system or immune system to exert its effects.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antioxidant Efficacy : A study evaluated various triazole derivatives for their antioxidant capacity using DPPH scavenging assays. Results indicated that compounds with the triazole ring significantly reduced DPPH radicals compared to controls .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine, and what are their key challenges?
The synthesis typically involves cyclocondensation of morpholine derivatives with pre-functionalized triazole precursors. For example, the "one-pot" reaction of dinitromethyl compounds with morpholine in the presence of sodium tungstate and hydrogen peroxide can introduce heterocyclic rings (e.g., oxadiazoline and oxazine) into the core structure . Challenges include controlling regioselectivity during triazole formation and minimizing side reactions from reactive intermediates like morpholine N-oxide . Purification often requires column chromatography or recrystallization using ethanol/water mixtures to isolate the target compound .
Q. How can the structural identity of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule structures . Complementary techniques include:
Q. What are the primary pharmacological targets associated with this compound?
The morpholine-triazole scaffold is prevalent in neurokinin-1 (NK-1) receptor antagonists and PARP-1 inhibitors. For instance, structurally similar compounds exhibit high affinity for NK-1 receptors (IC < 1 nM) and demonstrate antiemetic and analgesic effects in preclinical models . The triazole moiety may also enhance binding to zinc-containing enzymatic active sites, as seen in PARP inhibitors like talazoparib .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with improved target selectivity?
Density Functional Theory (DFT) calculations and molecular docking (e.g., using AutoDock Vina) can predict interactions between the triazole-morpholine core and target proteins. For example:
- Docking studies : Analyze hydrogen bonding between the triazole nitrogen and residues like Arg212 in NK-1 receptors .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine at the phenyl ring) with inhibitory potency against PARP-1 . Tools like ORTEP-3 and WinGX aid in visualizing electron density maps and refining crystallographic data .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
Discrepancies may arise from variations in cell permeability or metabolic stability. Recommended approaches:
Q. How does the compound’s stereochemistry influence its mechanism of action?
The (S)-configuration at the morpholine acetal position in analogs like 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-phenyl derivatives is critical for NK-1 receptor binding. Enantiomeric impurities >5% can reduce potency by >100-fold. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy ensures stereochemical integrity during synthesis .
Q. What are the best practices for characterizing degradation products under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-TOF-MS identify major degradation pathways. For example:
- Hydrolysis : Morpholine ring opening under acidic conditions generates secondary amines .
- Oxidation : Triazole sulfoxides may form in the presence of cytochrome P450 enzymes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
